molecular formula C24H23N3OS B2366629 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895418-41-4

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2366629
CAS No.: 895418-41-4
M. Wt: 401.53
InChI Key: UCYSHCXSESZZEZ-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that features a benzothiazole ring, a phenyl group, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzothiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Incorporation of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound formed in the previous step.

    Final Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antitumor and antimicrobial activities. The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development.

    Biological Research: Used as a probe to study cellular pathways and molecular interactions, particularly those involving the benzothiazole and pyridine moieties.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can interact with enzyme active sites, inhibiting their activity. The pyridine moiety may facilitate binding to nucleic acids or proteins, affecting cellular processes. The compound’s overall effect is a result of these interactions, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
  • N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide

Uniqueness

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific combination of benzothiazole, phenyl, and pyridine moieties. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry and biological research.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-17-10-12-21-23(18(17)2)26-24(29-21)27(16-20-9-6-14-25-15-20)22(28)13-11-19-7-4-3-5-8-19/h3-10,12,14-15H,11,13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYSHCXSESZZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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